Ethyl 8-oxo-8-phenyloctanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 8-oxo-8-phenyloctanoate involves several steps, including hydrogenation and hydrolysis processes. A notable reaction is the highly enantioselective hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, which produces ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess (ee). This process is sensitive to reaction temperatures and proceeds via sequential hydrogenation of CO and CC bonds (Meng, Zhu, & Zhang, 2008).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, utilizing various spectroscopic and analytical techniques such as FT-IR, Raman spectra, and X-ray crystallography, provide insights into the configuration, geometric parameters, and vibrational frequencies of ethyl 8-oxo-8-phenyloctanoate and its analogs. For instance, the study on ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate offers valuable data on theoretical and experimental vibrational spectra, confirming the structure through comprehensive analysis (Kıbrız et al., 2013).
Chemical Reactions and Properties
The chemical behavior of ethyl 8-oxo-8-phenyloctanoate encompasses various reactions, such as photochemical reactions and cyclization processes. These reactions lead to the formation of diverse products, indicating the compound's reactivity and potential utility in organic synthesis. A specific example is the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate, which yields multiple products through radical recombination and decarbonylation (Yoshioka, Osawa, & Fukuzawa, 1982).
Physical Properties Analysis
The physical properties of ethyl 8-oxo-8-phenyloctanoate, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments and applications. For example, the crystal structure analysis of ethyl 4-acetyl-5-oxo-3-phenylhexanoate sheds light on the molecule's conformation and intermolecular interactions, facilitating the prediction of its solubility and stability (Wang & Hu, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming derivatives, and roles in catalysis or as an intermediate in synthetic pathways, underscore ethyl 8-oxo-8-phenyloctanoate's versatility. The scalable biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate from ethyl 2-oxo-4-phenylbutanoate exemplifies its application as an intermediate for producing high-value chiral compounds (Ni et al., 2013).
Scientific Research Applications
Biocatalysis for Drug Synthesis : It serves as a substrate for biocatalysts with high R-enantioselectivity for efficient reduction, enabling the industrial biosynthesis of (R)-HPBE, a significant intermediate for angiotensin-converting enzyme inhibitors used to treat hypertension (Su et al., 2020).
Intermediate in Antihypertensive Drug Production : Ethyl (R)-2-hydroxy-4-phenylbutanoate, a derivative, is a useful intermediate for anti-hypertension drugs and can be produced with high yield and purity, suggesting its potential in pharmaceutical manufacturing (Oda et al., 1998).
Esterification and Alcohol Resolution : S-ethyl thiooctanoate, a related compound, effectively shifts equilibrium towards esterification in secondary alcohol resolution, leading to high enantiomeric excesses and efficient conversion to esterified alcohols, indicating its role in chemical synthesis processes (Frykman et al., 1993).
Micellar Behavior Study : Investigations into the micelle-formation process of sodium 8-phenyloctanoate (a similar compound) have provided insights into the behavior of such molecules in micellar systems, which is essential for understanding various chemical and biological processes (Landry et al., 2007).
Photochemical Reactions : Research into the photochemical reactions of related compounds, like ethyl 3-oxo-2,4-diphenylbutanoate, has contributed to understanding radical recombination processes, which are crucial in photophysics and photochemistry (Yoshioka et al., 1982).
Surfactant Behavior Study : The study of sodium 8-phenyloctanoate's micellization process with alcohols contributes to the broader understanding of anionic surfactant/alcohol systems, which has implications in various industrial and biochemical applications (Landry & Marangoni, 2008).
properties
IUPAC Name |
ethyl 8-oxo-8-phenyloctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-19-16(18)13-9-4-3-8-12-15(17)14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKVVZAGGMULBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448934 | |
Record name | ETHYL 8-OXO-8-PHENYLOCTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-oxo-8-phenyloctanoate | |
CAS RN |
103187-95-7 | |
Record name | ETHYL 8-OXO-8-PHENYLOCTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.